molecular formula C14H19NO B1531405 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol CAS No. 1782364-02-6

1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol

Cat. No.: B1531405
CAS No.: 1782364-02-6
M. Wt: 217.31 g/mol
InChI Key: YMILTBVOMDJODV-UHFFFAOYSA-N
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Description

1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(7-3-8-14)11-15-9-6-12-4-1-2-5-13(12)10-15/h1-2,4-5,16H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMILTBVOMDJODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2C_{15}H_{22}N_2, with a molecular weight of approximately 230.355 g/mol. The compound features a cyclobutanol moiety linked to a tetrahydroisoquinoline structure, which is significant for its pharmacological properties.

Neuropharmacological Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit various neuropharmacological effects. These compounds are known to interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can act as dopamine receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications in treating mood disorders .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Tetrahydroisoquinolines are known to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation can lead to increased expression of antioxidant enzymes and protective proteins .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

  • Neuroprotective Effects : A case study involving animal models demonstrated that administration of tetrahydroisoquinoline derivatives led to significant neuroprotection in models of neurodegenerative diseases like Alzheimer's disease. The compounds were found to reduce amyloid-beta accumulation and improve cognitive function .
  • Antidepressant-Like Effects : In behavioral studies using rodent models, the administration of this compound resulted in reduced depressive-like behaviors in forced swim tests and tail suspension tests, indicating potential antidepressant properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalDopamine antagonist; serotonin reuptake inhibition
AntioxidantNrf2 activation; increased antioxidant enzyme levels
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
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1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.